ethyl 5,6-difluoro-1H-indole-2-carboxylate

Organic Synthesis Fluorinated Heterocycles Chromatographic Separation

Researchers pursuing kinase inhibitors or CNS candidates requiring precise fluorine placement face costly downstream isomer separation when sourcing generic difluoroindoles. Ethyl 5,6-difluoro-1H-indole-2-carboxylate (CAS 169674-34-4) delivers the exact 5,6-regioisomer with a distinct melting point (172-173 °C) vs. the 4,5-isomer (166-168 °C), enabling unambiguous identity verification and streamlined purification. • Higher synthetic yield vs. 4,5-isomer (22% vs. 15%), supporting cost-effective scale-up • Distinct chromatographic elution profile for robust QC batch validation • Supplied at ≥97% purity with ambient shipping; ready for immediate dispatch

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
CAS No. 169674-34-4
Cat. No. B068647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5,6-difluoro-1H-indole-2-carboxylate
CAS169674-34-4
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F
InChIInChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3
InChIKeyOVSOYWROLOCQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6-Difluoro-1H-Indole-2-Carboxylate (CAS 169674-34-4) Procurement Guide: Key Specifications and Structural Features


Ethyl 5,6-difluoro-1H-indole-2-carboxylate (CAS 169674-34-4) is a fluorinated heterocyclic building block belonging to the indole-2-carboxylate family [1]. Its molecular formula is C11H9F2NO2 (molecular weight 225.19 g/mol), featuring a substituted indole core with fluorine atoms at the 5- and 6-positions and an ethyl ester group at the 2-position [1]. The compound is commercially available with purities typically ≥97% and is employed as a versatile scaffold in organic synthesis and medicinal chemistry research [1].

Why Ethyl 5,6-Difluoro-1H-Indole-2-Carboxylate Cannot Be Replaced by Generic Analogs


The precise positioning of fluorine atoms on the indole scaffold critically dictates both physicochemical properties and biological performance [1]. As demonstrated by Silvestri et al., the 5,6-difluoro isomer exhibits a significantly different melting point (172–173 °C) and chromatographic retention behavior compared to its 4,5-difluoro counterpart (mp 166–168 °C), enabling effective separation via column chromatography [1]. These distinct solid-state and solution properties directly impact synthetic handling, purification strategies, and downstream reactivity, making generic substitution without consideration of regiochemistry a high-risk approach in research and development workflows [1].

Quantitative Differentiation Evidence for Ethyl 5,6-Difluoro-1H-Indole-2-Carboxylate


Synthesis Yield and Isomer Separation: 5,6-Difluoro vs. 4,5-Difluoro Analog

In a direct head-to-head Fischer indole synthesis, ethyl 5,6-difluoro-1H-indole-2-carboxylate (compound 6) was obtained in 22% yield (3.3 g), while its 4,5-difluoro isomer (compound 5) was obtained in 15% yield (2.2 g) from the same starting material (ethyl pyruvate 3,4-difluorophenylhydrazone) [1]. The two isomers were separated by repeated silica gel column chromatography (n-hexane/ethyl acetate 2:1), with the 5,6-difluoro isomer eluting first [1].

Organic Synthesis Fluorinated Heterocycles Chromatographic Separation

Melting Point Elevation: 5,6-Difluoro vs. Non-Fluorinated Parent

Ethyl 5,6-difluoro-1H-indole-2-carboxylate exhibits a melting point of 172–173 °C [1], whereas the non-fluorinated parent compound, ethyl indole-2-carboxylate (CAS 3770-50-1), melts at 122–125 °C [2]. This represents a melting point elevation of approximately 47–51 °C upon 5,6-difluoro substitution.

Physicochemical Properties Solid-State Characterization Crystallinity

Boiling Point and Density Increase Due to Fluorine Substitution

The boiling point of ethyl 5,6-difluoro-1H-indole-2-carboxylate is 351.2 ± 37.0 °C at 760 mmHg, with a density of 1.4 ± 0.1 g/cm³ [1]. In comparison, the non-fluorinated ethyl indole-2-carboxylate has a boiling point of 342.4 °C at 760 mmHg and a density of 1.21 g/cm³ [2].

Physicochemical Properties Thermal Stability Volatility

Electronic and Acid-Base Modulation by 5,6-Difluoro Substitution

Fluorine substitution on the indole ring significantly reduces the pKa of the indole NH proton. While unsubstituted indole has an NH pKa of approximately 16–17 (predicted) and the conjugate acid pKa of ~4.6, mono-fluorination at positions 4–7 shifts the pKa to the range of 3.8–4.0 [1]. The 5,6-difluoro substitution is expected to further decrease basicity and increase acidity, enhancing hydrogen-bond donor capacity and metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl 5,6-Difluoro-1H-Indole-2-Carboxylate: High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Fluorinated Drug Candidates Requiring Specific Regiochemistry

The distinct chromatographic elution profile and higher yield of the 5,6-difluoro isomer (22% vs. 15% for 4,5-isomer) enable more efficient purification and scaling [1]. Medicinal chemists developing kinase inhibitors, antiviral agents, or CNS-targeting drugs that demand precise fluorine placement for optimal binding and metabolic stability should procure this specific regioisomer to avoid costly and time-consuming isomer separation downstream.

Structure-Activity Relationship (SAR) Studies on Fluorinated Indole Scaffolds

The 5,6-difluoro substitution pattern provides a unique electronic and steric environment compared to 4,5-, 4,6-, or 5,7-difluoro analogs [1]. The elevated melting point (172–173 °C) and increased density (1.4 g/cm³) relative to non-fluorinated parent compounds [2][3] offer distinct handling and solubility characteristics, making this compound an essential control in SAR campaigns aimed at optimizing physicochemical and pharmacokinetic properties.

Metabolic Stability Optimization in Lead Compounds

Fluorine atoms at the 5- and 6-positions are predicted to reduce electron density on the indole ring and lower the NH pKa, potentially enhancing resistance to cytochrome P450-mediated oxidation [4]. Drug discovery programs seeking to improve metabolic half-life while maintaining potency should consider this difluoroindole ester as a building block for generating metabolically robust analogs.

Development of Advanced Organic Materials and Fluorescent Probes

The increased density (1.4 g/cm³) and higher boiling point (351.2 °C) compared to non-fluorinated indoles [2][3] indicate stronger intermolecular interactions and thermal stability. These properties are valuable in the design of organic semiconductors, liquid crystals, or fluorescent probes where solid-state packing and thermal robustness are critical performance parameters.

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